molecular formula C11H8ClN3O2 B7960201 2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid CAS No. 1820705-80-3

2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B7960201
CAS No.: 1820705-80-3
M. Wt: 249.65 g/mol
InChI Key: BAQMGOIJPDQQCN-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with guanidine to form the pyrimidine ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated processes can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-fluorophenyl)pyrimidine-5-carboxylic acid
  • 2-Amino-4-(2-bromophenyl)pyrimidine-5-carboxylic acid
  • 2-Amino-4-(2-iodophenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-Amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-8-4-2-1-3-6(8)9-7(10(16)17)5-14-11(13)15-9/h1-5H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQMGOIJPDQQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236527
Record name 5-Pyrimidinecarboxylic acid, 2-amino-4-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-80-3
Record name 5-Pyrimidinecarboxylic acid, 2-amino-4-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-amino-4-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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